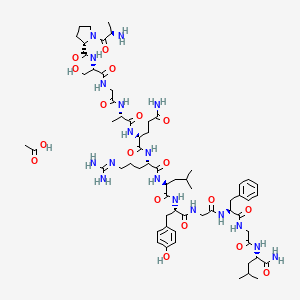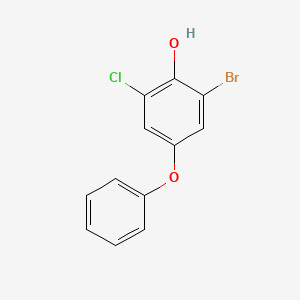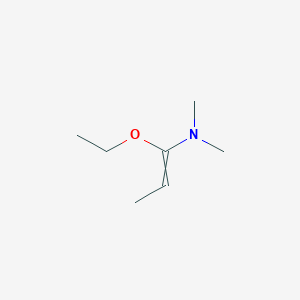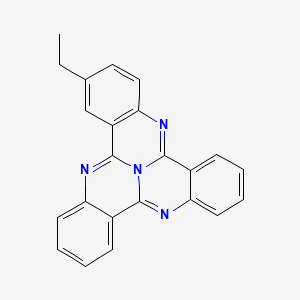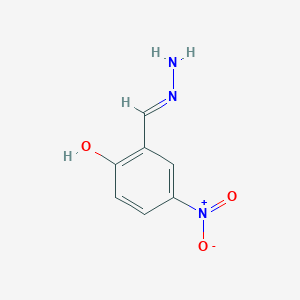
(1E)-2-hydroxy-5-nitro-benzaldehyde hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(hydrazinylmethylidene)-4-nitrocyclohexa-2,4-dien-1-one is a complex organic compound characterized by its unique structure, which includes a hydrazinylmethylidene group and a nitro group attached to a cyclohexa-2,4-dien-1-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(hydrazinylmethylidene)-4-nitrocyclohexa-2,4-dien-1-one typically involves the reaction of hydrazine derivatives with nitro-substituted cyclohexadienones. One common method includes the condensation of hydrazine hydrate with 4-nitrocyclohexa-2,4-dien-1-one under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
6-(hydrazinylmethylidene)-4-nitrocyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydrazinylmethylidene group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted hydrazinylmethylidene derivatives.
Scientific Research Applications
6-(hydrazinylmethylidene)-4-nitrocyclohexa-2,4-dien-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-(hydrazinylmethylidene)-4-nitrocyclohexa-2,4-dien-1-one involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The hydrazinylmethylidene group can form covalent bonds with nucleophilic sites in biomolecules, disrupting their normal function.
Comparison with Similar Compounds
Similar Compounds
4-nitrocyclohexa-2,4-dien-1-one: Lacks the hydrazinylmethylidene group, making it less reactive in certain biochemical applications.
6-(aminomethylidene)-4-nitrocyclohexa-2,4-dien-1-one: Similar structure but with an amino group instead of a hydrazinyl group, leading to different reactivity and applications.
Uniqueness
6-(hydrazinylmethylidene)-4-nitrocyclohexa-2,4-dien-1-one is unique due to the presence of both hydrazinylmethylidene and nitro groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C7H7N3O3 |
|---|---|
Molecular Weight |
181.15 g/mol |
IUPAC Name |
2-[(E)-hydrazinylidenemethyl]-4-nitrophenol |
InChI |
InChI=1S/C7H7N3O3/c8-9-4-5-3-6(10(12)13)1-2-7(5)11/h1-4,11H,8H2/b9-4+ |
InChI Key |
UFHMSBIPLZSWJA-RUDMXATFSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])/C=N/N)O |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=NN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


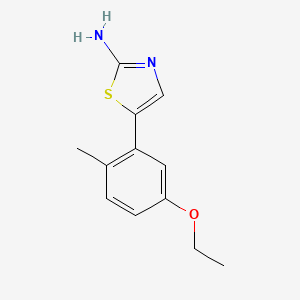
![2-Propanesulfonic acid, 1-[(4-hydrazinylphenyl)sulfonyl]-2-methyl-](/img/structure/B14760935.png)
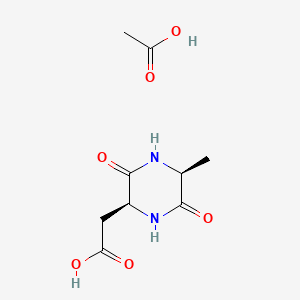
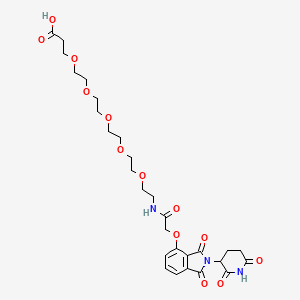
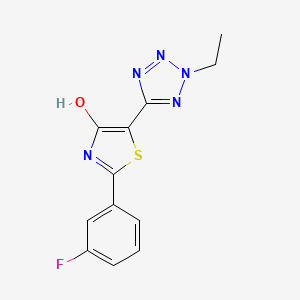
![N-[(E)-[(2Z)-2-[(2,4-dinitrophenyl)hydrazinylidene]butylidene]amino]-2,4-dinitroaniline](/img/structure/B14760962.png)
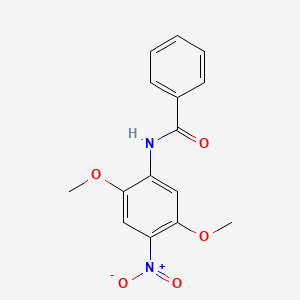
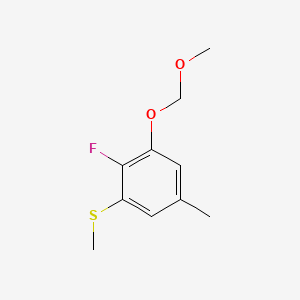
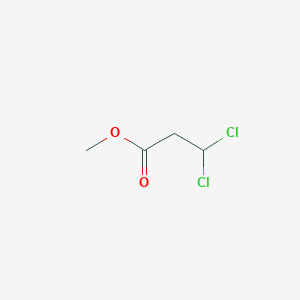
![Tricyclo[3.3.1.1~3,7~]tetrastibazane](/img/structure/B14760995.png)
